1,4-Diethynyl-2,5-dimethylbenzene

Description

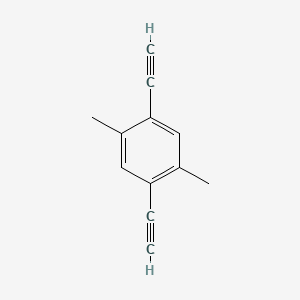

1,4-Diethynyl-2,5-dimethylbenzene (hereafter referred to as Compound A) is a derivative of benzene featuring two ethynyl (-C≡CH) groups at the 1,4-positions and two methyl (-CH₃) groups at the 2,5-positions. Its molecular formula is C₁₂H₁₂, with a molecular weight of 156.23 g/mol. Compound A is a key monomer in synthesizing conjugated polymers and oligo(phenyleneethynylene)s (OPEs) via Pd/Cu-catalyzed cross-coupling reactions, which are critical for applications in organic electronics, sensors, and photovoltaics .

The ethynyl groups enable π-conjugation, enhancing electronic properties, while the methyl substituents modulate steric effects and solubility. Compound A’s synthesis typically involves Sonogashira coupling or protodesilylation of trimethylsilyl-protected precursors .

Properties

IUPAC Name |

1,4-diethynyl-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELAPHCQGFQIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethynyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,4-dibromo-2,5-dimethylbenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl groups in 1,4-diethynyl-2,5-dimethylbenzene are susceptible to oxidation under controlled conditions. For example:

-

Oxidation to Carbonyl Compounds : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in acidic or basic media converts ethynyl groups to diketones or carboxylic acids.

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 2,5-dimethylterephthalic acid | H₂SO₄, 80–100°C, 6–8 h |

| OsO₄ (basic) | 2,5-dimethyl-1,4-benzenedione | NaOH, H₂O, 25°C, 12 h |

Reduction Reactions

The triple bonds in ethynyl groups can be selectively reduced to alkenes or alkanes:

-

Hydrogenation : Catalytic hydrogenation with palladium on carbon (Pd/C) yields 1,4-diethyl-2,5-dimethylbenzene as the major product.

| Catalyst | Product | Conditions |

|---|---|---|

| Pd/C (5%) | 1,4-diethyl-2,5-dimethylbenzene | H₂ (1 atm), ethanol, 25°C |

Electrophilic Aromatic Substitution (EAS)

The methyl groups activate the benzene ring toward electrophilic substitution, directing incoming groups to the para and ortho positions relative to the methyl substituents.

| Reagent | Product | Conditions |

|---|---|---|

| Br₂ | 1,4-dibromo-2,5-dimethylbenzene | FeBr₃ catalyst, 0°C, 2 h |

| HNO₃ | 1,4-dinitro-2,5-dimethylbenzene | H₂SO₄, 50°C, 4 h |

Coupling Reactions

The ethynyl groups enable cross-coupling reactions, such as:

-

Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides forms extended π-conjugated systems. For example, reaction with iodobenzene yields 1,4-bis(phenylethynyl)-2,5-dimethylbenzene .

| Reagent | Product | Conditions |

|---|---|---|

| Pd(PPh₃)₄, CuI | 1,4-bis(phenylethynyl)-2,5-dimethylbenzene | THF, 60°C, 12 h |

Polymerization

The compound serves as a monomer in synthesizing acetylenic polymers. Thermal or catalytic polymerization produces rigid, conjugated polymers with applications in conductive materials .

| Method | Polymer Type | Applications |

|---|---|---|

| Thermal polymerization | Poly(this compound) | Conductive coatings, sensors |

Coordination Chemistry

The ethynyl groups act as ligands for transition metals, forming stable complexes. For instance, coordination with silver (Ag⁺) ions generates luminescent materials .

| Metal Salt | Complex | Properties |

|---|---|---|

| AgNO₃ | [Ag₂(C₁₂H₁₀)]NO₃ | Luminescence, catalytic activity |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to steric and electronic effects:

| Compound | Key Reactivity Differences |

|---|---|

| 1,4-Diethynylbenzene | Higher reactivity in EAS due to absence of methyl groups (less steric hindrance) |

| 1,4-Dimethylbenzene (p-xylene) | Lacks ethynyl groups; unreactive in coupling or oxidation reactions targeting triple bonds |

Mechanistic Insights

-

Electrophilic Substitution : Methyl groups donate electrons via inductive effects, activating the ring. Ethynyl groups withdraw electrons via conjugation, stabilizing intermediate carbocations .

-

Oxidation Pathways : Ethynyl oxidation proceeds through intermediate epoxides or dioxetanes, as observed in analogous arene oxides .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a vital building block in the synthesis of complex organic molecules and polymers. Its unique structure facilitates reactions that lead to advanced materials with desirable properties.

- Polymer Chemistry : It is utilized in synthesizing acetylenic polymers that exhibit enhanced mechanical strength and thermal stability. These polymers are valuable in materials science applications.

Biology

- Bio-conjugation and Labeling : Investigations into the use of 1,4-diethynyl-2,5-dimethylbenzene for bio-conjugation highlight its potential for labeling biomolecules. This application is crucial in tracking biological processes and developing diagnostic tools.

Medicine

- Drug Delivery Systems : The compound is explored as a precursor for pharmaceuticals and in drug delivery systems due to its ability to form stable complexes with various biomolecules.

- Pharmaceutical Development : Its reactivity allows for modifications that can enhance the efficacy of drug compounds.

Industry

- Advanced Materials Production : In industrial settings, this compound is used to create conductive polymers and nanomaterials. These materials are essential for developing electronic devices and sensors.

Case Study 1: Polymer Chemistry

Research has demonstrated that polymers synthesized from this compound exhibit superior mechanical properties compared to traditional polymers. These findings suggest potential applications in aerospace and automotive industries where material performance is critical.

Case Study 2: Drug Delivery Systems

Studies exploring the use of this compound in drug delivery systems have shown promising results in enhancing the bioavailability of therapeutic agents. By modifying drug molecules with this compound derivatives, researchers have observed improved targeting capabilities within biological systems.

Mechanism of Action

The mechanism of action of 1,4-diethynyl-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where the ethynyl groups act as electron-withdrawing groups, stabilizing the intermediate carbocation.

Coordination Chemistry: The ethynyl groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Properties of Compound A and Analogues

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1,4-Diethynyl-2,5-dimethylbenzene | C₁₂H₁₂ | Ethynyl (1,4), Methyl (2,5) | 156.23 | Conductive polymers |

| 1,4-Dibromo-2,5-diethynylbenzene | C₁₀H₄Br₂ | Ethynyl (1,4), Bromo (2,5) | 283.95 | Cross-coupling reactions |

| 2,5-Diethoxy-1,4-diethynylbenzene | C₁₄H₁₄O₂ | Ethynyl (1,4), Ethoxy (2,5) | 214.26 | Soluble OPEs |

| 1,4-Diethynyl-2,5-dinonylbenzene | C₂₈H₃₆ | Ethynyl (1,4), Nonyl (2,5) | 378.95 | Organic semiconductors |

| 1,4-Dimethyl-2,5-diethylbenzene | C₁₂H₁₈ | Methyl (1,4), Ethyl (2,5) | 162.27 | Non-conductive materials |

Key Comparisons :

Electronic Properties :

- Compound A vs. 1,4-Dibromo-2,5-diethynylbenzene : Bromine substituents in the latter increase molecular weight and enable participation in Suzuki couplings, whereas methyl groups in Compound A enhance electron-donating effects, stabilizing conjugated systems .

- Ethoxy vs. Methyl : Ethoxy (-OCH₂CH₃) groups in 2,5-diethoxy-1,4-diethynylbenzene improve solubility in polar solvents, facilitating solution-processed device fabrication. Methyl groups in Compound A reduce polarity, favoring crystallinity .

Steric and Solubility Effects: Nonyl Substituents: 1,4-Diethynyl-2,5-dinonylbenzene’s long alkyl chains enhance solubility in nonpolar solvents (e.g., hexane) but reduce π-π stacking efficiency, whereas Compound A’s compact methyl groups balance solubility and intermolecular interactions . Trimethylsilyl Derivatives: Bulky trimethylsilyl groups in precursors (e.g., 2,5-diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene) hinder crystal packing but simplify desilylation to generate ethynyl-terminated monomers .

Reactivity in Polymerization :

- Pd/Cu-Catalyzed Cross-Coupling : Compound A’s ethynyl groups enable efficient coupling to form rigid-rod OPEs. In contrast, halogenated analogues (e.g., 1,4-dibromo-2,5-diethynylbenzene) are more suited for step-growth polymerization with boronic acids .

Table 2: Research Findings on Polymer Properties

- Conductivity : Compound A-based polymers exhibit higher conductivity due to optimal π-conjugation and minimal steric hindrance from methyl groups.

- Thermal Stability : Methyl substituents improve thermal resilience compared to alkoxy or alkyl chains, which degrade at lower temperatures .

Biological Activity

1,4-Diethynyl-2,5-dimethylbenzene (C₁₂H₁₀) is an organic compound characterized by its unique structure featuring two ethynyl groups and two methyl groups on a benzene ring. While comprehensive data on its biological activity is limited, existing literature suggests potential applications and interesting properties that warrant further investigation.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₂H₁₀

- Molecular Weight : Approximately 154.21 g/mol

- Structure : Contains two ethynyl groups (-C≡C-) at the 1 and 4 positions and two methyl groups (-CH₃) at the 2 and 5 positions of the benzene ring.

This arrangement contributes to its reactivity and potential applications in materials science and organic synthesis .

Antitumor Potential

Although specific studies on the biological activity of this compound are scarce, compounds with similar structures have shown promising biological properties. For instance, certain alkynes are known for their potential antitumor activity . Research indicates that alkynes can act as inhibitors of specific enzymes involved in cancer progression .

Enzyme Inhibition

Alkynes like this compound may exhibit enzyme inhibition properties. Enzyme inhibitors are crucial in drug development as they can modulate biological pathways associated with diseases. The exact mechanisms through which this compound may exert such effects remain to be elucidated through further studies .

Synthesis and Applications

Research has explored various synthetic routes for producing this compound, emphasizing its role as a linking agent in polymer chemistry. For example:

- Polymer Chemistry : The compound has been utilized in synthesizing acetylenic polymers that exhibit unique structural and functional properties. These polymers can have applications in materials science due to their mechanical strength and thermal stability .

Interaction Studies

Interaction studies involving this compound focus on its reactivity with other chemical species. The compound's ability to interact with metal surfaces has been documented, indicating its potential role in stabilizing metal adatoms for catalysis and nanotechnology applications .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | C₈H₈Br₂ | Contains bromine substituents; used in synthesis. |

| 1,4-Dichloro-2,5-dimethylbenzene | C₈H₈Cl₂ | Chlorine substituents; lower reactivity than alkynes. |

| 1,5-Diethynyl-2,4-dimethylbenzene | C₁₂H₁₀ | Different substitution pattern; also has ethynyl groups. |

The presence of two ethynyl groups at the para positions distinguishes this compound from other similar compounds. This configuration enhances its reactivity and potential applications compared to halogenated compounds .

Q & A

Q. How to analyze thermal stability and decomposition pathways of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.